molecular formula C12H19N2+ B14662938 1,3-Diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium CAS No. 42846-21-9

1,3-Diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium

Cat. No.: B14662938
CAS No.: 42846-21-9
M. Wt: 191.29 g/mol
InChI Key: LRTGPSQAHZHFIV-UHFFFAOYSA-O
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Description

1,3-Diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium is a cationic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium typically involves the condensation of o-phenylenediamine with appropriate alkylating agents. One common method is the reaction of o-phenylenediamine with diethyl sulfate and methyl iodide under basic conditions. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of production. The scalability of the synthesis process is crucial for meeting the demands of various applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various benzimidazole derivatives with different functional groups, which can be further utilized in pharmaceuticals and materials science .

Scientific Research Applications

1,3-Diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of bacterial enzymes, leading to the suppression of bacterial growth . In materials science, the compound acts as an electron donor or acceptor, facilitating charge transfer in organic electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium is unique due to its specific alkyl substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in organic electronics and pharmaceuticals, where other similar compounds may not perform as effectively .

Properties

CAS No.

42846-21-9

Molecular Formula

C12H19N2+

Molecular Weight

191.29 g/mol

IUPAC Name

1,3-diethyl-2-methyl-1,2-dihydrobenzimidazol-1-ium

InChI

InChI=1S/C12H18N2/c1-4-13-10(3)14(5-2)12-9-7-6-8-11(12)13/h6-10H,4-5H2,1-3H3/p+1

InChI Key

LRTGPSQAHZHFIV-UHFFFAOYSA-O

Canonical SMILES

CC[NH+]1C(N(C2=CC=CC=C21)CC)C

Origin of Product

United States

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